molecular formula C9H8ClFO2 B13590729 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B13590729
M. Wt: 202.61 g/mol
InChI Key: ZIAWGHHDHXNBFA-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-fluoro-6-methoxybenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions is a common oxidizing agent.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2-fluoro-6-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-chlorophenyl)ethanone
  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3

InChI Key

ZIAWGHHDHXNBFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)CCl

Origin of Product

United States

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